4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]benzenesulfonamide
Description
4-Chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a 1,2-oxazolidine ring substituted with two phenyl groups at positions 2 and 3, and a methylene-linked 4-chlorophenyl sulfonamide moiety.
Properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24Cl2N2O3S/c29-22-11-15-24(16-12-22)31(36(33,34)27-17-13-23(30)14-18-27)20-26-19-28(21-7-3-1-4-8-21)32(35-26)25-9-5-2-6-10-25/h1-18,26,28H,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXHAYAQSSHPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON(C1C2=CC=CC=C2)C3=CC=CC=C3)CN(C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]benzenesulfonamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine.
Coupling Reactions: The final compound is formed by coupling the isoxazole derivative with the sulfonamide derivative under appropriate conditions, often using a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity : Recent studies have indicated that compounds similar to 4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]benzenesulfonamide exhibit promising anticancer properties. The sulfonamide moiety is often associated with the inhibition of tumor growth and metastasis.
- Case Study : A study demonstrated that derivatives of sulfonamides can inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival.
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Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Sulfonamides are historically known for their antibacterial effects, particularly against Gram-positive bacteria.
- Research Findings : A comparative study showed that compounds with similar structures had significant inhibitory effects on bacterial growth, suggesting that this compound could be explored as a lead compound for developing new antibiotics.
Biological Research Applications
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Enzyme Inhibition Studies : The compound's ability to interact with various enzymes makes it a candidate for studying enzyme inhibition mechanisms.
- Example : Research has shown that sulfonamides can act as inhibitors of carbonic anhydrase, an enzyme critical in various physiological processes. Investigating this compound could reveal its efficacy as an enzyme inhibitor.
-
Drug Delivery Systems : The unique structural features of this compound allow it to be investigated for use in drug delivery systems, particularly in targeting specific tissues or cells.
- Case Study : A recent development involved incorporating sulfonamide derivatives into nanoparticle systems to enhance drug solubility and bioavailability, demonstrating the potential for targeted therapy applications.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]benzenesulfonamide likely involves the inhibition of specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This can disrupt various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and research findings:
Key Findings:
Structural Diversity: The target compound’s 1,2-oxazolidine ring distinguishes it from triazole- or isoxazole-containing analogs (e.g., compounds 17 and CAS 532386-24-6 ), which may influence conformational rigidity and binding affinity.
Synthesis & Purity :
- Analogs like compound 17 were synthesized in high purity (>98%) via acid-catalyzed reactions, indicating feasible routes for the target compound’s preparation.
Crystallographic Insights: The crystal structure of 4-chloro-N-(4-chlorophenylsulfonyl)-N-(3-oxo-benzisothiazol-2-yl)benzenesulfonamide highlights the role of non-covalent interactions (e.g., hydrogen bonds) in stabilizing sulfonamide derivatives, a feature likely relevant to the target compound’s solid-state behavior.
Bioactivity Clues :
- Fluorinated (compound 13 ) and trifluoromethylated (compound 17 ) analogs suggest that electron-withdrawing groups enhance bioactivity, though the target compound’s oxazolidine ring may modulate this effect.
Biological Activity
4-Chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]benzenesulfonamide, with a CAS number of 306978-08-5, is a complex sulfonamide derivative characterized by its unique structural features. This compound exhibits significant biological activity, making it a subject of interest in pharmacological research. The molecular formula is with a molecular weight of 539.47 g/mol.
The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes or receptors due to the presence of the sulfonamide group, which can mimic natural substrates. This allows the compound to bind at enzyme active sites, disrupting various biological pathways and potentially leading to therapeutic effects such as antibacterial and anticancer activities.
Biological Activity Overview
The biological activities reported for this compound include:
Case Studies and Research Findings
- Antibacterial Activity : A series of synthesized compounds related to sulfonamides showed promising antibacterial activity. For instance, compounds similar in structure demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit comparable effects .
- In Vivo Studies : In vivo assessments using murine models have shown that related compounds can significantly suppress the growth of Plasmodium yoelii, indicating potential antimalarial properties. Although direct studies on this specific compound are lacking, its structural analogs provide insight into possible efficacy .
- Docking Studies : Molecular docking studies have been conducted for similar sulfonamide derivatives, revealing interactions with key enzymes involved in bacterial metabolism and proliferation. These findings suggest that this compound may similarly interact with target proteins .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are employed to prepare 4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]benzenesulfonamide, and how are intermediates characterized?
Answer:
The synthesis typically involves sequential sulfonylation and alkylation reactions. For example, 4-chlorobenzenesulfonyl chloride is reacted with a pre-synthesized oxazolidine derivative under basic conditions (e.g., pyridine or sodium carbonate) to form the sulfonamide bond . Intermediates are characterized using:
- Thin-Layer Chromatography (TLC): To monitor reaction progress and purity.
- NMR Spectroscopy: H and C NMR confirm structural integrity, with key signals such as aromatic protons (δ 6.8–7.5 ppm) and sulfonamide NH (if present, δ ~7.2 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in 1^11H NMR signals) for this compound?
Answer:
Unexpected splitting may arise from restricted rotation around the sulfonamide bond or conformational isomerism. To address this:
- Variable-Temperature NMR (VT-NMR): Conduct experiments at elevated temperatures (e.g., 60–80°C) to observe coalescence of split signals, confirming dynamic effects .
- Density Functional Theory (DFT) Calculations: Compare experimental NMR shifts with computed values to identify dominant conformers .
- 2D NMR Techniques (COSY, NOESY): Resolve overlapping signals and assign spatial proximities .
Basic: What crystallographic tools are recommended for determining the solid-state structure of this compound?
Answer:
- X-ray Crystallography: Use SHELXL for refinement and SHELXS/SHELXD for structure solution .
- ORTEP-3: Generate thermal ellipsoid plots to visualize atomic displacement parameters .
- WinGX Suite: Integrate data processing, structure solution, and refinement workflows .
Advanced: How can researchers optimize crystallization conditions for this compound to obtain high-quality single crystals?
Answer:
- Solvent Screening: Test polar/non-polar solvent mixtures (e.g., ethanol/water, DCM/hexane) to induce slow nucleation .
- Temperature Gradient Methods: Use controlled cooling (e.g., 4°C/day) to enhance crystal growth.
- Seeding: Introduce microcrystals from prior trials to promote uniformity.
Basic: What spectroscopic techniques are critical for confirming the functional groups in this compound?
Answer:
- Infrared (IR) Spectroscopy: Identify sulfonamide S=O stretches (1334–1160 cm) and aromatic C=C (1541 cm) .
- H NMR: Detect N-methyl groups (δ ~3.0–3.5 ppm) and oxazolidine protons (δ 4.0–5.0 ppm) .
- Elemental Analysis: Verify C, H, N, S, and Cl percentages within ±0.4% of theoretical values .
Advanced: How can mechanistic studies elucidate the role of the oxazolidine moiety in this compound’s biological activity?
Answer:
- Molecular Docking: Simulate interactions between the oxazolidine ring and target proteins (e.g., enzymes or receptors) using software like AutoDock Vina .
- Structure-Activity Relationship (SAR): Synthesize analogs with modified oxazolidine substituents and compare bioactivity data .
- Kinetic Assays: Measure inhibition constants () to quantify binding affinity changes .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate sulfonamide byproducts .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to maximize yield and purity.
- HPLC: Apply reverse-phase C18 columns for final purity assessment (>95%) .
Advanced: How can researchers address contradictions in biological activity data across different studies?
Answer:
- Dose-Response Curves: Re-evaluate IC values under standardized assay conditions (e.g., cell line, incubation time) .
- Metabolic Stability Tests: Assess compound degradation in vitro (e.g., liver microsomes) to explain variability in in vivo results .
- Statistical Validation: Apply ANOVA or t-tests to determine if observed differences are significant (p <0.05) .
Basic: What computational tools are used to predict the physicochemical properties of this compound?
Answer:
- Lipinski’s Rule of Five: Evaluate drug-likeness using Molinspiration or SwissADME .
- LogP Calculations: Predict hydrophobicity via ChemDraw or ACD/Labs.
- pKa Estimation: Use MarvinSketch to identify ionizable groups (e.g., sulfonamide NH) .
Advanced: How can researchers validate the absence of polymorphic forms in crystallized samples?
Answer:
- Powder X-ray Diffraction (PXRD): Compare experimental patterns with simulated data from single-crystal structures .
- Differential Scanning Calorimetry (DSC): Detect melting point variations (>2°C) indicative of polymorphs .
- Hot-Stage Microscopy: Observe thermal behavior during heating/cooling cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
